molecular formula C₆H₁₃NO₅ B015457 (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 6318-23-6

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B015457
CAS RN: 6318-23-6
M. Wt: 179.17 g/mol
InChI Key: WCWOEQFAYSXBRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for related compounds have involved multistep reactions with careful selection of precursors to avoid undesired isomers. For instance, Liu et al. (2008) developed a convenient approach for the synthesis of a structurally similar compound through a four-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene, highlighting the meticulous planning needed to achieve specific stereochemistry (Liu, Li, Lu, & Miao, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction and DFT computations, as demonstrated by Hijji et al. (2021), who reported on the water-soluble Glucose amine Schiff base (GASB-1), providing insights into the 3D structure and electronic properties (Hijji, Rajan, Yahia, Mansour, Zarrouk, & Warad, 2021).

Chemical Reactions and Properties

The synthesis of 2-amino glucose derivatives and their use as substrates for catalysis or reaction intermediates is well documented. Aghazadeh and Nikpassand (2019) detailed the use of 2-amino glucose for synthesizing magnetically recoverable nanocatalysts, underscoring the compound's versatility in facilitating eco-friendly reactions with high purity and efficiency (Aghazadeh & Nikpassand, 2019).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as their spectroscopic characteristics and quantum chemical profiles, provide foundational knowledge for understanding their behavior. Priya et al. (2021) conducted spectroscopic and theoretical explorations on a biomolecule derived from Senna auriculata, revealing details like reactive sites and charge distributions, which are crucial for comprehending the physical interactions of similar compounds (Priya, Krithika, Shirmila, Sathya, & Usha, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are fundamental for synthesizing and applying these compounds. Sadeghi (2019) illustrated an eco-friendly synthesis protocol for pyran-annulated heterocycles, emphasizing the compound's role in facilitating high yields and demonstrating functional group tolerance under mild conditions (Sadeghi, 2019).

Scientific Research Applications

Novel Synthesis Methods

Innovative synthesis techniques are being explored for derivatives of this compound. One study highlights the one-pot microwave-assisted synthesis of a water-soluble Glucose amine Schiff base derivative from this compound. This synthesis showed a high yield (90%) without byproducts, providing insights into its potential for efficient, eco-friendly production methods (Hijji et al., 2021).

Catalysis and Green Chemistry

The compound has been used as a substrate for developing environmentally friendly catalysts and synthesis processes. Notably, it was utilized for the synthesis of NiFe2O4@SiO2@amino glucose, aiding in the green synthesis of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes and other derivatives. These methods emphasize eco-friendliness, high purity of products, and straightforward procedures, marking significant steps towards sustainable chemistry (Aghazadeh & Nikpassand, 2019).

Advanced Material Development

Research has also delved into the creation of advanced materials using this compound. A study presented the synthesis of 3-Pyrazolyl-4H-1,2,4-triazoles using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles. The approach was noted for its environmental friendliness and the ability to perform multiple reaction steps in one pot. The synthesized compounds were thoroughly characterized, showcasing the potential of this compound in material science and catalysis (Nikpassand & Farshami, 2020).

Crystallography and Structural Analysis

Structural studies have utilized this compound to understand molecular interactions better. For instance, the crystal structure of a derivative was analyzed, revealing details about its molecular electronic potential and other properties. Such studies are crucial for understanding the compound's behavior in different conditions and can guide its application in various fields (Hijji et al., 2021).

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWOEQFAYSXBRK-FPRJBGLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

74867-91-7
Record name D-Galactopyranosylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

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